

Toxicology information for 1,4-Dipropylbenzene exposure

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Compound of Interest

Compound Name: 1,4-Dipropylbenzene

Cat. No.: B1593508

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An In-Depth Toxicological Guide to 1,4-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for **1,4-Dipropylbenzene**. It is intended for informational purposes for a scientific audience. It should be noted that for certain toxicological endpoints, such as metabolism and carcinogenicity, specific experimental data for **1,4-Dipropylbenzene** are not readily available in published literature. In such cases, information on related compounds is provided for context, and the absence of data is clearly stated.

Executive Summary

1,4-Dipropylbenzene is an aromatic hydrocarbon with limited publicly available toxicological data. This guide synthesizes the current knowledge regarding its potential hazards upon exposure. The acute toxicity of **1,4-Dipropylbenzene** via oral and dermal routes is low. It is classified as a skin irritant. Information regarding its potential for eye irritation, sensitization, and repeated dose toxicity is available, with a No-Observed-Adverse-Effect Level (NOAEL) established in a 28-day oral study in rats. There is a notable lack of specific data on the metabolic pathways, mechanisms of toxicity, and carcinogenic potential of **1,4-Dipropylbenzene**. Furthermore, no official occupational exposure limits have been established for this compound.

Chemical and Physical Properties

Property	Value
CAS Number	100-18-5
Molecular Formula	C ₁₂ H ₁₈
Molecular Weight	162.27 g/mol
Appearance	Colorless liquid
Boiling Point	210 °C
Melting Point	-17 °C
Vapor Pressure	0.246 mmHg at 25 °C
Solubility	Insoluble in water

Toxicological Data

Acute Toxicity

1,4-Dipropylbenzene exhibits low acute toxicity based on animal studies.

Route	Species	Test Guideline	Value	Reference
Oral	Rat (male and female)	OECD 401	LD ₅₀ > 3200 mg/kg	[1]
Dermal	Rat (male and female)	OECD 402	LD ₅₀ > 2000 mg/kg	

Skin and Eye Irritation

The available data indicates that **1,4-Dipropylbenzene** is a skin irritant.

Endpoint	Species	Test Guideline	Result	Reference
Skin Irritation	Guinea pig	Not Specified	Irritating to skin	[1]

Information on eye irritation is less definitive, with some safety data sheets suggesting it may cause eye irritation.

Sensitization

No data on the potential of **1,4-Dipropylbenzene** to cause skin or respiratory sensitization was found in the reviewed literature.

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study was conducted on a mixture of diisopropylbenzene isomers, which provides an indication of the potential effects of **1,4-Dipropylbenzene**.

Species	Test Guideline	Route	Dose Levels	NOAEL	Key Findings
Rat	Equivalent to OECD TG 407	Gavage	0, 6, 30, 150, 750 mg/kg bw/day	30 mg/kg bw/day	Mydriasis and centrilobular hypertrophy of hepatocytes at ≥ 150 mg/kg bw/day.

Genotoxicity

No specific in vivo or in vitro genotoxicity studies for **1,4-Dipropylbenzene** were identified.

Carcinogenicity

There are no available studies on the carcinogenic potential of **1,4-Dipropylbenzene** in animals or humans.

Reproductive and Developmental Toxicity

A reproductive/developmental toxicity screening test (OECD TG 421) conducted on a mixture of diisopropylbenzene isomers showed no adverse effects on reproductive performance or

offspring at doses up to 750 mg/kg bw/day. The NOAEL for reproductive/developmental toxicity was considered to be 750 mg/kg bw/day.

Experimental Protocols

Acute Oral Toxicity Study (as per OECD Guideline 401)

- Test Species: Rat (male and female).
- Administration: A single dose administered by gavage.
- Dose: A limit test was likely performed at a dose of 3200 mg/kg body weight.
- Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Acute Dermal Toxicity Study (as per OECD Guideline 402)

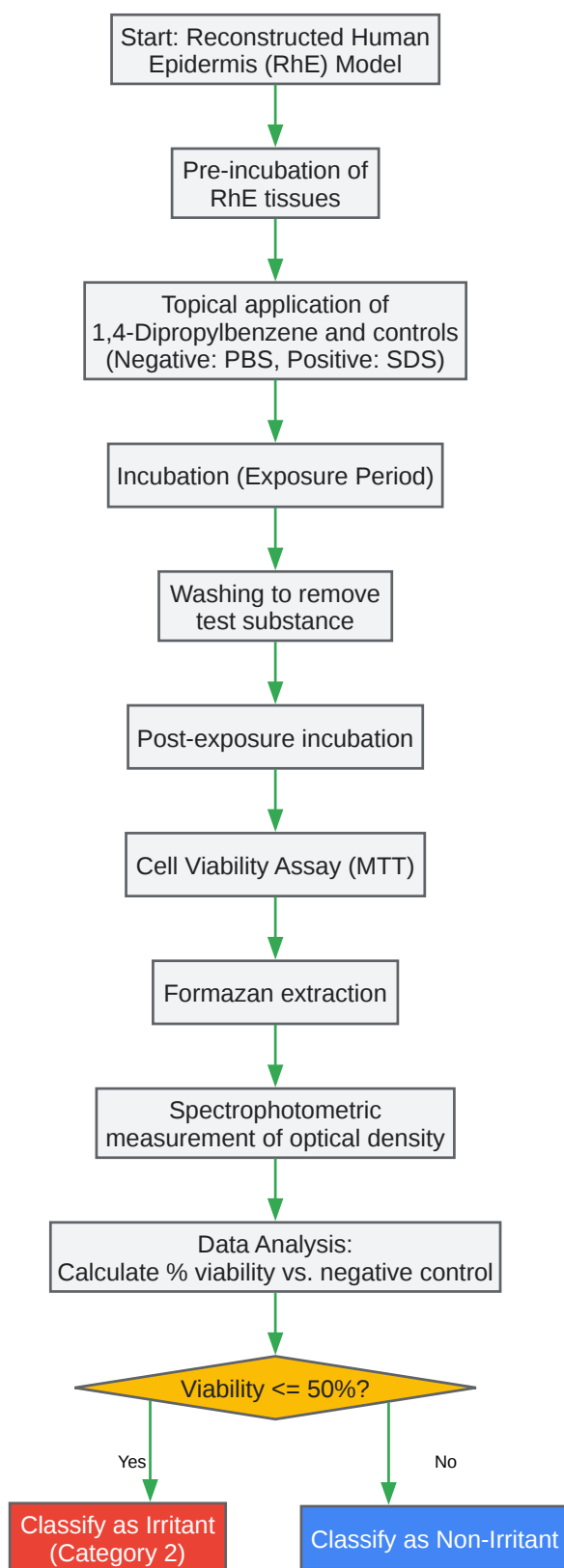
- Test Species: Rat (male and female).
- Administration: The substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
- Dose: A limit test was performed at a dose of 2000 mg/kg body weight.
- Observation Period: Animals were observed for 14 days.
- Endpoints: Mortality, skin reactions at the application site, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 439)

- Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin.

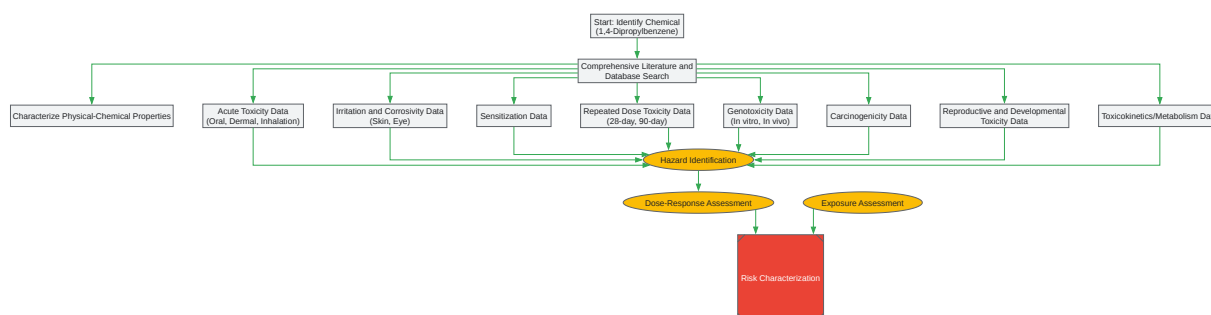
- Procedure: The test substance is applied topically to the skin model. Following a defined exposure period, the substance is removed, and the tissue is incubated.
- Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

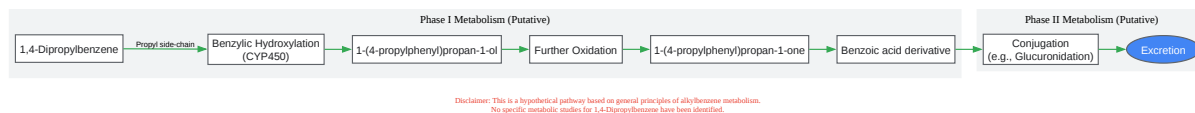
Visualizations



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Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).





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References

- 1. chemicalbook.com [chemicalbook.com]
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